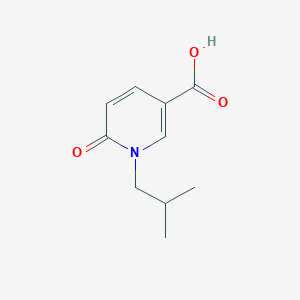
1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
描述
1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is suggested that the compound may have antioxidant activity, indicating potential involvement in oxidative stress pathways .
Result of Action
It is suggested that the compound may have potential therapeutic effects, possibly due to its antioxidant activity .
生物活性
1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Formula: C10H13NO3
Molecular Weight: 195.22 g/mol
IUPAC Name: this compound
CAS Number: 954225-48-0
PubChem CID: 22308791
Antitumor Activity
Recent studies have demonstrated that derivatives of dihydropyridine carboxylic acids exhibit significant antitumor properties. For instance, a study evaluated several compounds related to this compound against various cancer cell lines including:
- U251 (human glioblastoma)
- PC-3 (human prostatic adenocarcinoma)
- K-562 (human chronic myelogenous leukemia)
- HCT-15 (human colorectal adenocarcinoma)
- MCF-7 (human mammary adenocarcinoma)
- SKLU-1 (human lung adenocarcinoma)
The cytotoxicity was assessed using the sulforhodamine B (SRB) assay. Notably, certain derivatives showed over 50% inhibition in the HCT-15 cell line, suggesting a promising antineoplastic profile .
The mechanism by which these compounds exert their biological effects involves interaction with specific proteins associated with apoptosis pathways. Docking studies indicated that compounds similar to this compound demonstrate a high affinity for the PARP-1 protein, which is crucial in DNA repair and programmed cell death . The binding interactions involve hydrogen bonds and van der Waals contacts, which stabilize the compound's attachment to the target protein.
Synthesis and Characterization
The synthesis of this compound has been documented through various methodologies. One such method involves the reaction of appropriate pyridine derivatives with carboxylic acids under controlled conditions to yield the target compound . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
Cytotoxic Assays
A detailed examination of the cytotoxic effects of this compound revealed that while it effectively inhibits tumor growth in certain cancer cell lines, it also shows toxicity towards normal cells. This duality necessitates further refinement and testing to enhance selectivity towards cancerous cells while minimizing effects on healthy tissues .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| CAS Number | 954225-48-0 |
| PubChem CID | 22308791 |
| Antitumor Cell Lines Tested | U251, PC-3, K-562, HCT-15, MCF-7, SKLU-1 |
| Cytotoxicity Assay Method | Sulforhodamine B (SRB) |
属性
IUPAC Name |
1-(2-methylpropyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)5-11-6-8(10(13)14)3-4-9(11)12/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUGXMCFFOOGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















